molecular formula C16H15N3O2 B5535018 ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B5535018
M. Wt: 281.31 g/mol
InChI Key: IAYAKQRHDBYXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate, also known as MPP, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which have been shown to have a range of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Reactivity

    Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is used as a precursor in synthesizing various heterocyclic compounds. For instance, it can react with ammonium acetate to form pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (Bruni et al., 1994). Additionally, it can undergo electrophilic substitutions to form novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines (Atta, 2011).

  • Regioselective Synthesis

    This compound is significant in the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing its versatility in organic synthesis (Drev et al., 2014).

  • Structural Variations and Biological Activities

    Structural modifications of this compound have been explored to study their impact on biological activities like anti-inflammatory properties. For example, alterations in the side chain and substitution at different positions have been studied to evaluate the resultant biological activities (Auzzi et al., 1983).

Applications in Pharmaceutical Research

  • Antitumor Activities

    Some derivatives of this compound exhibit promising antitumor activities. For instance, specific synthesized compounds have shown high potency against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).

  • icrobial and Antifungal Activities:** The antimicrobial and antifungal properties of these compounds have been extensively researched. For example, certain derivatives displayed considerable antimicrobial activity against various pathogens (Gein et al., 2009), and some showed antifungal activities (Ming et al., 2005).
  • Tuberculostatic Activity: Analogues of this compound have been synthesized and evaluated for their tuberculostatic activity, demonstrating potential in treating tuberculosis (Titova et al., 2019).

Advanced Material Science Applications

  • Catalyst Development

    This compound has been used in the development of novel catalysts. For example, a magnetically recyclable silver-loaded cellulose-based bionanocomposite catalyst was developed for the green synthesis of tetrazolo[1,5-a]pyrimidines, showcasing its role in sustainable chemistry (Maleki et al., 2017).

  • DNA Interaction and Inhibitory Activities

    Copper(II) complexes with tetrazolo[1,5-a]pyrimidine ligands, derived from this compound, have shown significant DNA interaction and inhibitory activities against various enzymes and receptors, suggesting their potential in drug development (Haleel et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, pyrazolo[1,5-a]pyrimidines in general are known to have valuable properties as antimetabolites in purine biochemical reactions . They have been found to exhibit a range of biological activities, including antitrypanosomal, antischistosomal, and antimicrobial activities .

Future Directions

Given the wide range of biological activities exhibited by pyrazolo[1,5-a]pyrimidines, future research could focus on exploring the potential of ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate in various therapeutic applications. Additionally, further studies could investigate the synthesis of new derivatives and their biological activities .

properties

IUPAC Name

ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-17-19-11(2)9-14(18-15(13)19)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYAKQRHDBYXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 3
ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 6
ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.